Dolichantoside

Description

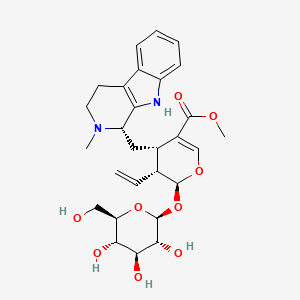

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H36N2O9 |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C28H36N2O9/c1-4-14-17(11-20-22-16(9-10-30(20)2)15-7-5-6-8-19(15)29-22)18(26(35)36-3)13-37-27(14)39-28-25(34)24(33)23(32)21(12-31)38-28/h4-8,13-14,17,20-21,23-25,27-29,31-34H,1,9-12H2,2-3H3/t14-,17+,20+,21-,23-,24+,25-,27+,28+/m1/s1 |

InChI Key |

SLMISZLSXLAAKK-PQZOUNHZSA-N |

Isomeric SMILES |

CN1CCC2=C([C@@H]1C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)NC5=CC=CC=C25 |

Canonical SMILES |

CN1CCC2=C(C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)NC5=CC=CC=C25 |

Synonyms |

dolichantoside |

Origin of Product |

United States |

Occurrence, Distribution, and Chemotaxonomic Significance of Dolichantoside

Isolation from Ophiorrhiza Species (Rubiaceae)

The genus Ophiorrhiza, belonging to the Rubiaceae family, is a significant source of dolichantoside. smolecule.com This compound is one of several alkaloids found in these plants, which are known for producing a diverse array of secondary metabolites. researchgate.netnih.gov Research has led to the isolation of this compound from various parts of Ophiorrhiza plants. researchgate.net For instance, studies of Ophiorrhiza trichocarpon collected in Thailand resulted in the isolation of this compound alongside other known alkaloid glycosides. researchgate.net Similarly, extraction from the fresh leaves of Ophiorrhiza filistipula has also yielded this compound. publish.csiro.au The presence of this compound and related alkaloids in Ophiorrhiza species underscores the genus's importance in the study of indole (B1671886) alkaloids.

Presence in Strychnos Species (Loganiaceae)

This compound has been identified in several species of the Strychnos genus, which is part of the Loganiaceae family. nih.gov It was first reported as a new indole-glucoalkaloid from the root-bark of Strychnos gossweileri. ishs.orgthieme-connect.de Subsequent research has confirmed its presence in other Strychnos species, including Strychnos tricalysioides found in Cameroon and Strychnos mellodora from Zimbabwe. smolecule.comresearchgate.netcapes.gov.br In S. mellodora, this compound co-occurs with other glucoindole alkaloids, providing material for studies on their biosynthetic pathways. researchgate.net The consistent, albeit sometimes minor, presence of this compound across different Strychnos species highlights its relevance to the chemical profile of this genus. capes.gov.br

Detection in Uncaria tomentosa

Uncaria tomentosa, a member of the Rubiaceae family, has been found to contain this compound. researchgate.netnih.govfrontiersin.org This discovery was somewhat recent, with studies on micropropagated plantlets and root cultures of U. tomentosa identifying this compound for the first time in this genus. researchgate.netnih.gov Specifically, it was detected in the roots of micropropagated plantlets and isolated from root suspension cultures. researchgate.net Further research has confirmed the biosynthesis of this compound from N-ω-methyltryptamine and secologanin (B1681713) by protein extracts from U. tomentosa root cultures. nih.gov The production of this compound, along with other alkaloids, can be stimulated in these cultures through elicitation with substances like hydrogen peroxide. nih.gov

Occurrence in Other Plant Genera

Beyond Ophiorrhiza and Strychnos, this compound has been reported in other plant genera, though less frequently. For example, it has been isolated from Cephaelis camponutans. ucl.ac.uk The compound is also mentioned in the context of alkaloids found in Psychotria umbellata, indicating its potential presence within the Psychotria genus, another member of the Rubiaceae family. researchgate.net

Chemotaxonomic Implications within Plant Families

The distribution of this compound and other secondary metabolites has significant implications for the chemotaxonomy of the Rubiaceae and Loganiaceae families. Chemotaxonomy utilizes the chemical constituents of plants to aid in their classification and to understand evolutionary relationships. mdpi.com

Within the Rubiaceae, the presence of specific types of alkaloids is a key characteristic. For instance, the Cinchonoideae subfamily, which includes Uncaria, is characterized by a predominance of indole alkaloids. mdpi.com The occurrence of this compound in both Ophiorrhiza and Uncaria reinforces their placement within this chemical group. researchgate.netresearchgate.netfrontiersin.org The structural characteristics of alkaloids like this compound can be used as markers to differentiate between genera and species. kaust.edu.sacapes.gov.br

In the Loganiaceae family, particularly the Strychnos genus, alkaloids are the primary therapeutic and chemotaxonomic molecules. nih.gov The presence of gluco-alkaloids like this compound is a notable feature used in the phylogenetic studies of this genus. nih.govresearchgate.net The co-occurrence of this compound with other specific alkaloids can help to define the chemical fingerprint of a particular species and its relationship to others within the genus. researchgate.net

Structural Elucidation and Stereochemical Characterization of Dolichantoside

Advanced Spectroscopic Methodologies for Structure Determination

The definitive structure of dolichantoside was established through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy. These methods provided complementary information, allowing for a complete characterization of the molecule.

NMR spectroscopy has been fundamental in piecing together the complex framework of this compound. Both ¹H and ¹³C NMR, along with two-dimensional techniques like ¹H-¹H auto-correlation spectra (COSY), were employed to assign proton and carbon signals and establish connectivity.

Analysis of the ¹H-¹H NMR spectra was crucial in identifying the heteroyohimbine-type structure. researchgate.net For instance, after enzymatic cleavage of the glucose unit, the resulting aglycone showed characteristic signals, such as a methyl group doublet correlated to a quartet proton, which helped to establish the α-configuration at H-19. researchgate.net The chemical shifts of the N-methyl group provided evidence for a cis C/D ring junction. researchgate.net The ¹³C NMR data further supported the proposed structure, with specific chemical shifts assigned to each carbon atom in the molecule. researchgate.net

Table 1: ¹³C NMR Spectral Data of this compound Conversion Product (Aglycone) (150 MHz, CDCl₃) researchgate.net

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | 137.0 |

| C-3 | 60.8 |

| C-5 | 50.4 |

| C-6 | 19.8 |

| C-7 | 108.8 |

| C-8 | 126.7 |

| C-9 | 118.3 |

| C-10 | 119.4 |

| C-11 | 121.3 |

| C-12 | 108.3 |

| C-13 | 136.0 |

| C-14 | 36.3 |

| C-15 | 29.1 |

| C-16 | 37.4 |

| C-17 | 75.7 |

| C-19 | 150.5 |

| C-20 | 147.9 |

| C-21 | 194.9 |

| NCH₃ | 42.5 |

Note: Data corresponds to the aglycone of this compound after enzymatic conversion.

Mass spectrometry was essential for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) established the molecular formula of related compounds, providing a basis for structural deduction. kib.ac.cn For this compound itself, with a molecular formula of C₂₈H₃₆N₂O₉, the molecular weight is 544.6 g/mol . smolecule.com

Electrospray ionization tandem mass spectrometry (ES-MS/MS) experiments on this compound's conversion products were particularly revealing. The analysis showed a molecular peak that corresponded precisely to the loss of a glucose moiety from the parent molecule. researchgate.netresearchgate.net Another significant ion observed at m/z 365 suggested the facile loss of a water molecule, indicating the presence of a hydroxyl group in the aglycone structure. researchgate.netresearchgate.net

Ultraviolet (UV) spectroscopy was used to identify the primary chromophore within the this compound molecule. The UV spectrum exhibited absorption maxima characteristic of a tetrahydro-β-carboline or indole (B1671886) system, which is the core heterocyclic structure of many related alkaloids. researchgate.netuliege.beuliege.be This information was one of the initial pieces of evidence confirming this compound's classification as an indole alkaloid. uliege.be

Mass Spectrometry (MS) for Structural Fragment Analysis

Confirmation of Absolute Configuration

The determination of the absolute stereochemistry of this compound was a critical step. This was definitively achieved through its synthesis from (−)-secologanin and tryptamine (B22526) hydrochloride. capes.gov.br This synthetic correlation firmly established the absolute configuration of (−)-dolichantoside. capes.gov.br

Additionally, Circular Dichroism (CD) spectroscopy played a significant role. The CD spectrum of this compound was compared with that of strictosidine (B192452), an alkaloid with a rigorously established stereostructure. uliege.be The similarity in their CD curves provided strong evidence for the absolute configuration of this compound. uliege.be

Identification of Key Structural Moieties

This compound is structurally classified as a monoterpenoid indole alkaloid glycoside. smolecule.comresearchgate.net Its architecture is composed of several distinct molecular components:

An Indole Nucleus: Specifically, a β-carboline system derived from tryptamine. uliege.besci-hub.se

A Monoterpenoid Unit: A secologanin-derived portion that is fused to the tryptamine moiety to form the characteristic multi-ring system. capes.gov.brsci-hub.se

A Glucose Moiety: A sugar unit attached to the monoterpenoid part of the structure, making this compound a glycoside. researchgate.netsmolecule.com The enzymatic or hydrolytic cleavage of this sugar releases the aglycone. researchgate.netsmolecule.com

The molecule's IUPAC name is methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate. smolecule.com

Biosynthetic Pathways and Enzymatic Mechanisms of Dolichantoside

Precursor Utilization in Dolichantoside Biosynthesis

The assembly of the this compound scaffold begins with the convergence of two primary biosynthetic pathways, which provide the fundamental precursors.

Role of Tryptamine (B22526) and Secologanin (B1681713)

The biosynthesis of virtually all monoterpenoid indole (B1671886) alkaloids, a class containing over 4,100 known compounds, initiates with the amino acid tryptophan. wikipedia.org Tryptophan is first decarboxylated to form tryptamine. wikipedia.org Concurrently, the terpenoid pathway produces secologanin. phcogrev.com Tryptamine and secologanin are the foundational building blocks that condense to form strictosidine (B192452), the universal precursor for the vast majority of MIAs. phcogrev.comnih.govfrontiersin.org This condensation reaction is a critical, committed step in the biosynthesis of this diverse family of alkaloids. wikipedia.org

Involvement of N-ω-Methyltryptamine

While the general MIA pathway utilizes tryptamine, the biosynthesis of this compound specifically involves a methylated derivative, N-ω-methyltryptamine. nih.govsigmaaldrich.com LC/ESI-MS analysis has confirmed that protein extracts from Uncaria tomentosa can synthesize this compound from N-ω-methyltryptamine and secologanin. nih.gov This indicates a variation in the initial steps of the pathway, where N-ω-methyltryptamine serves as the specific indole substrate instead of tryptamine for the synthesis of the this compound precursor.

Central Enzymatic Steps in Monoterpenoid Indole Alkaloid Biosynthesis

Following the generation of the precursors, a series of enzymatic reactions orchestrate the formation and modification of the core alkaloid structure.

Strictosidine Synthase (STR) Activity and Specificity

The first committed step in MIA biosynthesis is catalyzed by the enzyme Strictosidine Synthase (STR, EC 4.3.3.2). nih.govnih.gov STR facilitates a Pictet-Spengler reaction, condensing an indole amine with secologanin to form a β-carboline structure. wikipedia.orgresearchgate.net In the canonical pathway, STR condenses tryptamine and secologanin to produce 3-α(S)-strictosidine. wikipedia.orgnih.gov

The substrate specificity of STR is generally high. Studies on STR from Rauvolfia serpentina have shown that it does not accept N-methyltryptamine as a substrate. nih.gov Similarly, research on STR from Uncaria rhynchophylla (UrSTR) demonstrated that it could only utilize tryptamine, and not N-methyltryptamine or N,N-dimethyltryptamine. mdpi.com Docking analysis suggested that a critical residue, Glu309, is too distant from the nitrogen atom of the amino group in N-methyltryptamines to facilitate the reaction. mdpi.com However, crude protein extracts from the roots of Uncaria tomentosa have been shown to convert N-methyltryptamine and secologanin into N-methylstrictosidine (this compound), suggesting the existence of an STR variant in this species with altered substrate specificity, though a specific STR enzyme that accepts N-methyltryptamine has not yet been formally reported. nih.govmdpi.com

| Enzyme | Substrates | Product | Plant Source Example |

| Strictosidine Synthase (STR) | Tryptamine, Secologanin | Strictosidine | Catharanthus roseus, Rauvolfia serpentina nih.govwikipedia.org |

| Putative STR variant | N-ω-Methyltryptamine, Secologanin | This compound (N-methylstrictosidine) | Uncaria tomentosa nih.gov |

Strictosidine Glucosidase (SGD) Action and Glycosidic Cleavage

After the formation of the glucoalkaloid, the next crucial step is the removal of the glucose moiety, a reaction catalyzed by Strictosidine β-D-Glucosidase (SGD; EC 3.2.1.105). nih.govum.es SGD hydrolyzes the glycosidic bond of strictosidine, or in the case of this compound, its N-methylated analog. nih.govresearchgate.net This deglycosylation is not merely a simple removal of a sugar; it unmasks a highly reactive aglycone. nih.govfrontiersin.org The resulting unstable aglycone is rapidly converted into a reactive dialdehyde (B1249045) intermediate, which serves as the branching point for the synthesis of thousands of different MIAs. nih.gov The glucose moiety essentially functions as a protecting group, stabilizing an otherwise reactive molecule until it is needed for downstream diversification. researchgate.netpugetsound.edu

The enzymatic cleavage of this compound by a glucosidase from Strychnos mellodora has been studied, leading to the formation of a new quaternary heteroyohimbine alkaloid. nih.govresearchgate.net This demonstrates that the nature of the aglycone's subsequent rearrangements is dependent on the initial structure of the glucoalkaloid. researchgate.net

Downstream Enzymatic Conversions

The highly reactive aglycone generated by SGD undergoes a series of spontaneous or enzyme-catalyzed rearrangements and modifications to produce the vast array of MIA structures. pugetsound.edu In the case of this compound deglycosylation, the resulting aglycone can undergo intramolecular reactions. researchgate.netresearchgate.net One of the products identified after the enzymatic conversion of this compound is a new quaternary heteroyohimbine alkaloid named N(b)-methyl-21-beta-hydroxy-mayumbine. nih.govresearchgate.net The formation of this and other downstream products is dictated by the inherent reactivity of the aglycone intermediate released from this compound, leading to specific cyclizations and structural arrangements that define the final alkaloid. researchgate.netresearchgate.net

| Precursor Compound | Enzyme | Key Transformation | Resulting Product Class |

| Strictosidine | Strictosidine Glucosidase (SGD) | Deglycosylation to a reactive aglycone | Precursor to over 2,000 MIAs nih.gov |

| This compound | Glucosidase | Deglycosylation and rearrangement | Quaternary heteroyohimbine alkaloids nih.govresearchgate.net |

Proposed Retro-Biosynthetic Analysis for Pathway Elucidation

Retro-biosynthetic analysis is a deductive approach used to hypothesize the biosynthetic pathway of a natural product by mentally breaking it down into simpler, plausible precursor molecules. For this compound, this analysis points to a convergence of the shikimate and terpenoid pathways.

The immediate precursors for this compound are proposed to be N-ω-methyltryptamine and secologanin. This condensation is analogous to the formation of strictosidine, the central precursor for most monoterpenoid indole alkaloids (MIAs). The key difference lies in the methylation of the tryptamine precursor.

A stepwise retro-synthetic breakdown is as follows:

This compound is disconnected at the glycosidic bond and the bond formed by the Pictet-Spengler-type reaction. This reveals its core components: a glucose molecule, N-ω-methyltryptamine, and a secoiridoid moiety derived from secologanin.

N-ω-methyltryptamine is traced back to tryptamine, which is formed via the decarboxylation of the amino acid L-tryptophan. Tryptophan itself originates from the shikimate pathway. The N-methylation step is a subsequent modification of tryptamine.

Secologanin , the monoterpene component, is derived from the iridoid pathway, which is a branch of terpenoid metabolism. Its biosynthesis starts from geranyl pyrophosphate (GPP), a product of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. GPP undergoes a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, to form the complex structure of secologanin. wikipedia.org

This analysis suggests that the biosynthesis of this compound is a variation of the well-established MIA pathway, distinguished by the use of a methylated tryptamine derivative. The key condensation step is catalyzed by an enzyme likely belonging to the strictosidine synthase (STR) family, which facilitates the reaction between N-ω-methyltryptamine and secologanin. frontiersin.org

Metabolic Divergence Leading to Related Alkaloids

The this compound pathway serves as a branching point for the synthesis of other complex alkaloids. The enzymatic processing of this compound and its structural analog, palicoside (B1249112), can lead to distinct molecular skeletons.

Formation of N(b)-Methyl-21-beta-hydroxy-mayumbine

The enzymatic conversion of this compound can lead to the formation of a novel quaternary heteroyohimbine alkaloid, N(b)-methyl-21-beta-hydroxy-mayumbine. nih.govresearchgate.netresearchgate.net This transformation is initiated by the cleavage of the glucose moiety from this compound by a specific β-glucosidase, such as one isolated from Strychnos mellodora (SMGD). researchgate.net

The proposed reaction mechanism proceeds through several steps:

Deglycosylation : A glucosidase enzyme hydrolyzes the glycosidic bond, removing the glucose molecule and generating an unstable hemiacetal intermediate.

Ring Opening and Rearrangement : The hemiacetal opens to form an aldehyde-enol tautomer. This is followed by an isomerization of the vinyl group to a Z-ethylidene side chain.

Cyclization : A Michael addition of the enolate onto the β-face of the ethylidene side chain results in the closure of the E ring, forming the final quaternary alkaloid structure. researchgate.net

This pathway highlights how enzymatic modification of the this compound aglycone (the non-sugar part) can generate significant structural diversity.

Pathways to Akagerine (B1664484)

While not a direct product from this compound, the biosynthesis of akagerine from the related gluco-alkaloid palicoside provides a compelling example of metabolic divergence. The conversion of palicoside, which shares the same 3α configuration as this compound and strictosidine, elucidates the pathway to akagerine-type alkaloids. researchgate.netresearchgate.netuliege.be

The enzymatic cleavage of glucose from palicoside by a glucosidase initiates a cascade of reactions:

Deglycosylation : Similar to the this compound conversion, the process starts with the removal of the glucose unit.

Decarboxylation : The aglycone intermediate undergoes a spontaneous loss of a carbon dioxide molecule. This is facilitated by a six-membered cyclic transition state. uliege.be

Cyclization : A nucleophilic attack by the indole nitrogen (Na) onto the aldehydic carbon (C-17) completes the formation of the akagerine skeleton, which features a distinctive Na-C17 bond. researchgate.netuliege.be

This discovery confirmed the hypothesis that N(b)-methylated precursors could lead to the formation of akagerine-type alkaloids. researchgate.net

Regulation of this compound Biosynthesis in Plant Cultures

The production of this compound in plant cell and organ cultures is tightly regulated and can be significantly enhanced through the application of elicitors, which are molecules that trigger defense and stress responses in plants.

Influence of Elicitors (e.g., Oxidative Stress, H2O2, Jasmonic Acid)

Studies on root cultures of Uncaria tomentosa have demonstrated that oxidative stress is a key factor in stimulating the biosynthesis of this compound and other related alkaloids. Elicitation with hydrogen peroxide (H₂O₂) or a combination of buthionine sulfoximine (B86345) (BSO, a glutathione (B108866) inhibitor) and jasmonic acid (JA) has been shown to significantly increase alkaloid production. frontiersin.org

Hydrogen Peroxide (H₂O₂) : Treatment with H₂O₂ directly induces oxidative stress. In U. tomentosa root cultures, elicitation with 0.2 mM H₂O₂ resulted in a 2.3-fold increase in this compound accumulation, reaching a maximum of 87.5 µg/g dry weight by day 8. frontiersin.org

Buthionine Sulfoximine and Jasmonic Acid (BSO-JA) : The combination of BSO, which induces endogenous H₂O₂ accumulation by inhibiting glutathione synthesis, and the plant hormone jasmonic acid acts as a powerful elicitor. This treatment was found to be even more effective than H₂O₂ alone, stimulating a biphasic production pattern and yielding approximately twice the amount of alkaloids. frontiersin.org

These elicitors trigger a cascade of signaling events, including the activation of defense-related enzymes and the upregulation of genes involved in the alkaloid biosynthetic pathway. frontiersin.orgnih.gov

Transcriptional and Metabolic Responses in Production Systems

The increased production of this compound following elicitation is a direct result of changes at the transcriptional and enzymatic levels. The key enzymes at the entry point of the MIA pathway, strictosidine synthase (STR) and strictosidine glucosidase (SGD), are particularly responsive.

In U. tomentosa root cultures, elicitation with H₂O₂ or BSO-JA leads to a significant increase in the activities of both STR and SGD.

STR Activity : H₂O₂ treatment caused a 1.9-fold increase in STR activity, while BSO-JA treatment led to a 2.5-fold increase. frontiersin.org

SGD Activity : The effect was even more pronounced for SGD, with H₂O₂ and BSO-JA elicitation resulting in 2.8-fold and 4.2-fold increases in activity, respectively. frontiersin.org

This enzymatic upregulation is preceded by an increase in the corresponding gene transcripts. RT-PCR analysis confirmed that both STR and SGD transcripts were upregulated following elicitor treatment, indicating that the regulation occurs at the level of gene expression. frontiersin.org

Interactive Data Table: Effect of Elicitors on Alkaloid Production and Enzyme Activity in U. tomentosa Root Cultures

| Elicitor Treatment | Max this compound Production (µg/g DW) | Fold Increase (this compound) | Max STR Activity (pKat/mg protein) | Fold Increase (STR) | Max SGD Activity (pKat/mg protein) | Fold Increase (SGD) |

| Control | ~38.0 | 1.0 | ~49.4 | 1.0 | ~87.6 | 1.0 |

| 0.2 mM H₂O₂ | 87.5 | 2.3 | 93.8 | 1.9 | 245.2 | 2.8 |

| 0.8 mM BSO + 0.2 mM JA | ~175.0 (Estimated Total Alkaloids) | ~4.6 | 102.4 | 2.1 | 421.2 | 4.8 |

| Data derived from Flores-Sánchez et al. (2013). Note: this compound-specific values for BSO-JA were not individually reported but were part of a total alkaloid pool that doubled the H₂O₂-induced amount. |

This coordinated transcriptional and metabolic response underscores the role of these pathways as an inducible defense mechanism in plants, which can be harnessed in biotechnological production systems to enhance the yield of valuable compounds like this compound.

Chemical Synthesis and Derivatization Strategies for Dolichantoside and Analogues

Total Synthesis Approaches from Simpler Precursors

The total synthesis of dolichantoside is primarily achieved through the condensation of two key precursors: tryptamine (B22526) and secologanin (B1681713). smolecule.com This biomimetic approach mimics the natural biosynthetic pathway. The central transformation is a Pictet-Spengler reaction, which constructs the tetracyclic β-carboline core of the alkaloid.

Table 1: Key Precursors in this compound Synthesis

| Precursor | Chemical Name | Role |

|---|---|---|

| Tryptamine | 2-(1H-indol-3-yl)ethanamine | Provides the indole (B1671886) and ethylamine (B1201723) portion of the final structure. |

Stereoselective Synthesis Methodologies

Controlling the stereochemistry at the multiple chiral centers of this compound is a significant challenge in its synthesis. The C-3 stereochemistry of this compound is (S). capes.gov.br This specific configuration is established with high fidelity using the enzyme strictosidine (B192452) synthase in the Pictet-Spengler reaction between tryptamine and secologanin. nih.gov This biocatalytic approach ensures the formation of the correct C-3 epimer, providing a crucial advantage over purely chemical methods which might yield a mixture of diastereomers. nih.gov

For the synthesis of the complex secologanin precursor itself, stereoselectivity is paramount. In the total synthesis of (-)-strictosidine, a facially selective Diels–Alder reaction was employed to construct the C15–C20–C21 stereotriad of the iridoid core. nih.gov Computational studies using DFT (Density Functional Theory) revealed that the stereoselectivity in this key cycloaddition is controlled by the glucosyl unit present in the dienophile, a result of the exo-anomeric effect. nih.gov These advanced stereoselective methods are critical for the efficient and controlled synthesis of the alkaloid's core structure. mit.edu

Generation of this compound Analogues and Derivatives

The generation of this compound analogues is a key strategy for studying structure-activity relationships. Most synthetic approaches to create these analogues involve the chemical modification of the primary precursors, tryptamine and secologanin, before the key condensation step. nih.gov

Isothis compound is the C-3 epimer of this compound, possessing an (R) configuration at this center. capes.gov.br Its synthesis provides a clear example of how stereochemical outcomes can be directed. The absolute configuration of (-)-isothis compound was confirmed through its synthesis from (-)-secologanin and tryptamine hydrochloride. capes.gov.br This synthesis proceeds via the formation of vincoside, the C-3 (R) epimer of strictosidine, and its corresponding lactam. capes.gov.br The structural identity and stereochemistry of isothis compound have been firmly established through these synthetic correlations and detailed spectroscopic studies. capes.gov.brresearchgate.net

3,4,5,6-Tetradehydrothis compound is an analogue characterized by a dehydrogenated indole ring system. It is biosynthetically derived from strictosidine congeners like this compound. nih.gov A proposed chemical synthesis pathway is inspired by these biosynthetic hypotheses. researchgate.net One strategy involves the oxidative decarboxylation of the Pictet–Spengler product formed from L-tryptophan and secologanin. researchgate.net This reaction would be followed by N-methylation of the resulting pyridine (B92270) ring of the intermediate, lyaloside, to furnish the N-methylpyridinium structure of 3,4,5,6-tetradehydrothis compound. researchgate.net This analogue has been isolated from several plant species, including Ophiorrhiza trichocarpon and Strychnos mellodora. nih.govscribd.com

Semisynthesis offers a powerful route to novel alkaloid derivatives by chemically modifying natural or synthetically accessible intermediates. A key strategy focuses on the derivatization of secologanin. researchgate.net The vinyl and ester functional groups of secologanin have been successfully modified using cross-metathesis and transesterification reactions, respectively. researchgate.net This approach has yielded a series of secologanin analogues. These modified iridoids can then be utilized as substrates in enzymatic reactions, such as the condensation with tryptamine catalyzed by strictosidine synthase, to generate a library of new terpene indole alkaloid derivatives that are inaccessible through direct total synthesis. researchgate.net

Preparation of 3,4,5,6-Tetradehydrothis compound

Chemical Conversions and Reaction Pathways of this compound

This compound itself can undergo various chemical and enzymatic transformations, which are key to understanding its stability and biosynthetic fate. The most studied reaction is the enzymatic cleavage of its glucose moiety (deglucosylation) by a β-glucosidase. researchgate.net

This hydrolysis leads to the formation of an unstable aglycone hemiacetal (1a). researchgate.net This intermediate is in equilibrium with several other forms through tautomerism and is subject to further reactions. The conversion of this compound by a specific glucosidase from Strychnos mellodora (SMGD) leads to a main, more polar product identified as N(b)-methyl-21-beta-hydroxy-mayumbine (4), a new quaternary heteroyohimbine alkaloid. researchgate.net The proposed reaction pathway involves the initial deglucosylation, followed by epimerization of the ethylidene side chain and subsequent cyclization reactions. researchgate.net

In other studies, the enzymatic hydrolysis of this compound has been shown to yield different products. One such product has been identified as 3-isocorreantine A, indicating that the divergence of biosynthetic pathways can occur after the initial deglucosylation of strictosidine-type precursors. science.gov

Table 2: Summary of Key Reactions and Conversions

| Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product(s) | Reference(s) |

|---|---|---|---|---|

| Total Synthesis | Tryptamine, Secologanin | Strictosidine Synthase (Enzymatic Pictet-Spengler) | (-)-Strictosidine (precursor to this compound) | nih.gov |

| Epimer Synthesis | Tryptamine, Secologanin | Chemical Pictet-Spengler (via vincoside intermediate) | Isothis compound | capes.gov.br |

| Analogue Synthesis | L-Tryptophan, Secologanin | Oxidative decarboxylation, N-methylation | 3,4,5,6-Tetradehydrothis compound | researchgate.net |

| Semisynthesis | Secologanin | Cross-metathesis, Transesterification | Secologanin Analogues | researchgate.net |

Biological Activities and Molecular Mechanisms of Dolichantoside in Vitro and Preclinical Models

Cytotoxic and Antitumor Activities

The potential of Dolichantoside and related compounds as cytotoxic agents against various cancer cell lines has been a subject of scientific investigation. While direct studies on this compound are limited, research on plant extracts containing similar gluco-alkaloids provides valuable insights into their antitumor properties.

Effects on Cancer Cell Lines

Extracts from plants known to contain gluco-alkaloids have demonstrated cytotoxic effects against a range of human cancer cell lines. For instance, methanolic extracts from certain Cameroonian plants, which are sources of various alkaloids, have shown concentration-dependent cytotoxic effects. nih.gov Notably, one of the extracts exhibited potent antitumor activity against cervical cancer (HeLa) cells, with IC50 values decreasing over time, indicating a time-dependent effect. nih.gov These extracts also inhibited the proliferation of other cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), liver cancer (HepG2), glioblastoma (U-87), ovarian cancer (SK-OV-3), and leukemia (HL60). nih.gov The cytotoxicity of these extracts is generally considered significant if the IC50 value is below 20 µg/mL after 48 to 72 hours of treatment. nih.gov

Table 1: Cytotoxic Activity of Plant Extracts Containing Gluco-alkaloids on Various Cancer Cell Lines This table is representative of the types of data found in the cited literature and may not directly reflect the activity of pure this compound.

| Plant Extract | Cancer Cell Line | Incubation Time (h) | IC50 (µg/mL) |

|---|---|---|---|

| Dorstenia psilurus (DP) | HeLa (Cervical Cancer) | 24 | 28.27 |

| Dorstenia psilurus (DP) | HeLa (Cervical Cancer) | 48 | 21.61 |

| Dorstenia psilurus (DP) | HeLa (Cervical Cancer) | 72 | 17.93 |

| Imperata cylindrica (IC) | MDA-MB-231 (Breast Cancer) | 72 | 27.30 |

Molecular Mechanisms of Action (e.g., DNA synthesis interference, protein synthesis)

The process of protein synthesis, which is crucial for cell growth and proliferation, involves two main stages: transcription and translation. youtube.comtexasgateway.org In transcription, the genetic information from a segment of DNA is copied into a messenger RNA (mRNA) molecule. youtube.comtexasgateway.org This process is initiated by the enzyme RNA polymerase binding to the start of a gene. youtube.com The mRNA then moves from the nucleus to the cytoplasm, where it serves as a template for protein production. youtube.com

Translation is the process where the genetic code on the mRNA is read by ribosomes to synthesize a protein. texasgateway.orgnih.gov Transfer RNA (tRNA) molecules bring the corresponding amino acids to the ribosome, which are then linked together to form a polypeptide chain. youtube.comnih.gov This chain then folds into a functional protein. youtube.com Interference with either DNA replication or any stage of protein synthesis can lead to cell death. The cytotoxic effects of many anticancer agents are based on their ability to disrupt these fundamental cellular processes. nih.govrsc.org While the precise molecular mechanisms of this compound's cytotoxic activity are not fully elucidated, it is plausible that it or its derivatives could interfere with these pathways, similar to other alkaloid compounds.

Neuroprotective Properties and Associated Cellular Targets

Neuroprotection refers to the mechanisms that protect neurons from injury, dysfunction, and death. mdpi.com The goal is to preserve the integrity of the central nervous system. mdpi.com Some natural compounds, including certain alkaloids, have shown neuroprotective potential. For instance, isorhynchophylline, an indole (B1671886) alkaloid, has demonstrated neuroprotective effects by inhibiting intracellular calcium overload and the hyperphosphorylation of tau protein, which are implicated in neurodegenerative diseases. nih.govresearchgate.net Other compounds exert their neuroprotective effects by reducing oxidative stress and inhibiting apoptosis. nih.gov While direct studies on the neuroprotective properties of this compound are not extensively available, the activities of structurally related alkaloids suggest potential avenues for future research into its effects on neuronal cells.

Antimycotic Activity and Its Glucosidase-Dependent Activation

This compound itself does not exhibit significant antimycotic activity. researchgate.net However, its activity is dramatically enhanced in the presence of a specific glucosidase. researchgate.netresearchgate.netnih.gov This enzyme cleaves the glucose moiety from this compound, leading to the formation of an unstable hemiacetal. researchgate.net This conversion product is what demonstrates significant antimycotic effects against human pathogens like Candida albicans, Candida glabrata, and Aspergillus niger. researchgate.netresearchgate.net When tested alone at high concentrations, this compound showed no activity against these fungal strains. researchgate.net This glucosidase-dependent activation suggests a "trigger mechanism" where the active compound is released only when the enzyme is present, potentially as a defense mechanism in the source plant. researchgate.net The enzymatic conversion of this compound by a specific glucosidase from Strychnos mellodora (SMGD) leads to a new quaternary heteroyohimbine alkaloid called N(b)-methyl-21-beta-hydroxy-mayumbine. researchgate.netresearchgate.net

Investigation of Other Reported Pharmacological Activities (e.g., Hypotensive, Antioxidant, Lipid-Lowering)

While specific studies focusing solely on this compound are limited, research on related compounds and plant extracts containing them suggests potential for other pharmacological activities.

Hypotensive Activity: Certain indole alkaloids found in plants like Uncaria rhynchophylla have been shown to possess hypotensive and anti-hypertensive effects. nih.gov These effects are often dose-dependent. nih.gov The mechanism for such activity can be linked to the compound's antioxidant and lipid-lowering properties. phytopharmajournal.com

Antioxidant Activity: The antioxidant potential of various natural compounds is well-documented. csic.es Antioxidants can help mitigate cellular damage caused by oxidative stress. phytopharmajournal.com Some plant extracts have demonstrated the ability to improve the oxidative balance by reducing markers of lipid peroxidation and increasing the concentration of antioxidants like glutathione (B108866). phytopharmajournal.com This antioxidant effect may contribute to other pharmacological benefits, such as hypotensive and lipid-lowering activities. nih.gov

Lipid-Lowering Activity: Some natural products have been observed to have lipid-lowering effects. nih.govmdpi.com For example, certain plant extracts can reduce total cholesterol and triglycerides. phytopharmajournal.com The mechanism can involve the downregulation of genes involved in fat synthesis or the inhibition of cholesterol absorption. mdpi.com

Receptor Binding Studies and Target Identification

The identification of specific molecular targets is crucial for understanding the mechanism of action of a compound. nih.govnih.gov Techniques like reverse docking can be employed to screen a ligand against a large number of receptors to identify potential binding partners. nih.gov Other methods, such as drug affinity responsive target stability (DARTS), identify targets by observing how a small molecule protects its target protein from proteolysis. utah.edu Photoaffinity labeling is another technique where a probe molecule is used to identify the binding site of a ligand. drughunter.com While specific receptor binding studies and comprehensive target identification for this compound are not widely reported in the available literature, the conversion of this compound to the quaternary alkaloid N(b)-methyl-21-beta-hydroxy-mayumbine suggests that this derivative may have specific cellular targets. researchgate.net Further research is needed to elucidate the specific receptors and signaling pathways with which this compound and its metabolites interact.

Enzyme Inhibition Profiles and Modulation of Metabolic Pathways

The interaction of this compound with enzymes is a critical aspect of its biological profile, primarily centering on its role as a substrate in biosynthetic pathways and its conversion into other bioactive molecules. Studies have explored its inhibitory effects on enzymes involved in various metabolic pathways, which helps to elucidate its role in modulating physiological processes. smolecule.com

In the context of alkaloid biosynthesis, this compound participates in enzymatic reactions involving strictosidine (B192452) synthase, acting as a substrate for the creation of more complex alkaloids. smolecule.comcjnmcpu.com The primary enzymatic interactions reported for this compound involve its hydrolysis by glycosidases, enzymes that cleave sugar moieties from molecules. smolecule.com The enzymatic hydrolysis of this compound, which is specifically an Nβ-methylstrictosidine, by glucosidases results in the formation of several different products. science.govscience.gov This deglucosylation is a key step, suggesting that the divergence of biosynthetic pathways leading to different classes of indole alkaloids may occur after this enzymatic action. science.govscience.gov

One of the identified products from this enzymatic conversion is 3-isocorreantine A, a new compound. science.govscience.gov Further research into the enzymatic glucose cleavage of this compound using a specific glucosidase (SMGD) led to the identification of another conversion product: a new quaternary heteroyohimbine alkaloid named N(b)-methyl-21-beta-hydroxy-mayumbine. researchgate.net These transformations highlight how this compound, through enzymatic action, serves as a precursor, modulating metabolic pathways by providing the building blocks for a variety of other alkaloids.

The table below summarizes the key enzymatic interactions of this compound found in in vitro and preclinical models.

| Enzyme/Enzyme Class | Role of this compound | Outcome/Product(s) | Reference(s) |

| Strictosidine Synthase | Substrate | Participates in further alkaloid biosynthesis. | smolecule.com |

| Glucosidases (general) | Substrate | Hydrolysis (deglucosylation) to release aglycone components. | smolecule.comscience.gov |

| Specific Glucosidase (SMGD) | Substrate | Enzymatic conversion. | N(b)-methyl-21-beta-hydroxy-mayumbine |

| Unspecified Enzymes | Substrate | Enzymatic hydrolysis. | 3-isocorreantine A |

Role of Glycosylation in Biological Activity and Prodrug Hypothesis

Glycosylation, the attachment of sugar moieties to a molecule, is a crucial post-translational modification for proteins and a determining feature for many small molecules, significantly influencing their stability, solubility, and biological activity. mdpi.comthermofisher.comnih.gov For this compound, a glucoindole alkaloid, the presence of a glucose unit is central to its mechanism of action, leading to the formulation of a prodrug hypothesis. frontiersin.orguantwerpen.be A prodrug is an inactive or less active compound that is metabolized into a pharmacologically active drug within the body.

The prodrug hypothesis for this compound posits that the glycosylated form of the molecule is largely inactive and requires enzymatic cleavage of its glucose moiety to release the active aglycone. researchgate.netuantwerpen.be Several research findings support this hypothesis. For instance, a study evaluating the in vitro antiplasmodial activity of eight monoindole alkaloids, including this compound, found that it possessed no significant intrinsic activity against Plasmodium falciparum. uliege.be This lack of direct activity in an isolated system suggests the need for metabolic activation.

The most compelling evidence for the prodrug model comes from studies on its antimycotic properties. It was observed that this compound, along with the related compound palicoside (B1249112), exhibited significant antifungal activity against human pathogens only when in the presence of a specific glucosidase enzyme. researchgate.net This demonstrates that the enzymatic removal of the glucose group is the activating step that confers the biological activity. The process involves the hydrolysis of this compound by the glucosidase, leading to an unstable hemiacetal which then rearranges into the biologically active compound(s). smolecule.comresearchgate.net This concept aligns with observations of other natural glycosides, such as resveratrol (B1683913) β-D-glucopyranoside, which shows no in vitro antimicrobial activity, whereas its aglycone, resveratrol, is active. uantwerpen.be

The table below outlines the key findings that support the prodrug hypothesis for this compound.

| Observation | Implication for Prodrug Hypothesis | Reference(s) |

| This compound showed no significant intrinsic antiplasmodial activity in vitro. | Suggests the molecule is inactive in its native form and requires metabolic activation. | uliege.be |

| Significant antimycotic activity was observed only in the presence of a specific glucosidase. | Directly demonstrates that enzymatic deglucosylation is required to unmask the active form of the compound. | researchgate.net |

| Enzymatic hydrolysis leads to the formation of new compounds like N(b)-methyl-21-beta-hydroxy-mayumbine. | The conversion products are the likely active agents responsible for the observed biological effects. | researchgate.net |

| The glucose moiety is cleaved to form an unstable hemiacetal, which converts to other products. | This describes the chemical mechanism of activation following the enzymatic trigger. | researchgate.net |

Analytical Methodologies for Dolichantoside Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is a fundamental separation technique widely used in phytochemical research. unite.itfrontiersin.org It operates on the principle of distributing components of a mixture between two phases: a stationary phase and a mobile phase. frontiersin.orgmetwarebio.com Differences in the chemical and physical properties of compounds cause them to move at different rates, leading to their separation. frontiersin.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, quantification, and purification of Dolichantoside. specificpolymers.comnih.gov This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. eag.com The separation is based on the differential interactions of the analyte with the stationary and mobile phases. specificpolymers.comnih.gov

For the analysis of indole (B1671886) alkaloids like this compound, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, often consisting of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. frontiersin.orgnih.gov The separation of this compound can be achieved using a gradient elution, where the composition of the mobile phase is changed over time to enhance resolution. jfda-online.com For instance, a gradient system using 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in an acetonitrile/methanol mixture (mobile phase B) has been successfully used for the separation of related compounds. jfda-online.com

The assay of this compound can be performed using HPLC methods originally developed for other complex plant-derived mixtures, such as opium, with appropriate modifications. uliege.be Quantification is typically achieved by creating a calibration curve using a purified this compound standard and comparing the peak area of the analyte in the sample to this curve. specificpolymers.com

Table 1: HPLC Parameters for Alkaloid Analysis

| Parameter | Description | Common Conditions for Indole Alkaloids |

|---|---|---|

| Column | The heart of the HPLC system where separation occurs. | Reversed-phase C18 column (e.g., Zorbax SB-C-18). kib.ac.cnlipidmaps.org |

| Mobile Phase | The solvent that moves the sample through the column. | A mixture of water (often with an additive like formic acid) and an organic solvent (acetonitrile or methanol). jfda-online.com |

| Elution Mode | The process of passing the mobile phase through the column. | Gradient elution is often preferred for complex samples. jfda-online.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically in the range of 0.5-2.0 mL/min. jfda-online.com |

| Detection | The method used to visualize the separated compounds. | UV detection is common, often at wavelengths around 220 nm and 280 nm for indole alkaloids. msu.edu |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the initial screening and qualitative analysis of this compound in plant extracts. unite.itresearchgate.net It involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate, and a mobile phase, which is a solvent or mixture of solvents. researchgate.net

In the analysis of this compound, a sample extract is spotted onto the TLC plate, which is then placed in a sealed chamber containing the mobile phase. researchgate.net As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential partitioning between the stationary and mobile phases. researchgate.net The separation results in spots at different heights on the plate. researchgate.net

The visualization of this compound and other indole alkaloids on the TLC plate can be achieved by spraying with a visualizing agent, such as 10% sulfuric acid in ethanol (B145695) followed by heating, or an iodoplatinate (B1198879) reagent. kib.ac.cnresearchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for preliminary identification by comparison with a standard. researchgate.net TLC is also valuable for monitoring the progress of column chromatography purifications. researchgate.net

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is widely used for the identification, quantification, and structural elucidation of compounds, including this compound. nih.govproquest.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. rsc.orgproquest.com This hyphenated technique is highly effective for the analysis of complex mixtures containing this compound. proquest.com As the compounds elute from the HPLC column, they are introduced into the mass spectrometer's ion source, where they are ionized. eag.com

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of polar and thermally labile molecules like this compound. mit.edu ESI can be operated in either positive or negative ion mode. nebiolab.com In positive ion mode, protonated molecules [M+H]+ are typically formed, while in negative ion mode, deprotonated molecules [M-H]- are observed. nebiolab.com The choice of ionization mode depends on the chemical nature of the analyte. nebiolab.com For this compound, which contains basic nitrogen atoms, positive ion mode is often preferred. The resulting mass spectrum provides the molecular weight of the compound. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) takes the analytical capabilities a step further by using two mass analyzers in series. nih.govcreative-proteomics.com This technique provides enhanced selectivity and structural information. eag.com In an LC-MS/MS experiment, a specific ion (the precursor ion) from the first mass analyzer is selected and then fragmented in a collision cell. frontiersin.org The resulting fragment ions (product ions) are then analyzed by the second mass analyzer. frontiersin.org

This process, known as tandem mass spectrometry, is invaluable for the structural confirmation of this compound and for its quantification in complex biological matrices with high specificity. nih.govcreative-proteomics.com The fragmentation pattern is unique to the molecule's structure and can be used as a fingerprint for its identification. creative-proteomics.com For example, the loss of the glucose moiety from the this compound molecule is a characteristic fragmentation that can be observed in its MS/MS spectrum. researchgate.net Multiple Reaction Monitoring (MRM) is a highly sensitive and selective LC-MS/MS technique used for quantification, where specific precursor-to-product ion transitions are monitored. jfda-online.comcreative-proteomics.com

Table 2: Comparison of LC-MS and LC-MS/MS for this compound Analysis

| Feature | LC-MS | LC-MS/MS |

|---|---|---|

| Principle | Separation by LC followed by single-stage mass analysis. creative-proteomics.com | Separation by LC followed by two stages of mass analysis (MS/MS). creative-proteomics.com |

| Information Provided | Molecular weight of the compound. creative-proteomics.com | Molecular weight and structural information from fragmentation patterns. creative-proteomics.com |

| Selectivity | Good. | Excellent, due to monitoring of specific fragmentation transitions. eag.com |

| Sensitivity | High. | Very high, especially in MRM mode. eag.com |

| Application | Identification and quantification of known compounds. creative-proteomics.com | Structural elucidation, confirmation of identity, and highly selective quantification in complex matrices. creative-proteomics.com |

Spectroscopic Methods for Detection and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of isolated compounds like this compound. slideshare.net These methods are based on the interaction of electromagnetic radiation with matter. diva-portal.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid technique used to detect the presence of chromophores (light-absorbing groups) in a molecule. msu.edupressbooks.pub The indole nucleus in this compound is a strong chromophore, exhibiting characteristic absorption maxima in the UV region, typically around 220 nm and 280 nm. kib.ac.cnmsu.edu A UV-Vis spectrum can provide preliminary evidence for the presence of an indole alkaloid and can be used to assess the purity of a sample, as impurities with different chromophores may alter the spectrum. solubilityofthings.combioglobax.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. solubilityofthings.com The IR spectrum of this compound would show characteristic absorption bands for O-H (from the hydroxyl groups of the glucose moiety), C-H, C=O (from the ester group), and C-N bonds. kib.ac.cn

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. solubilityofthings.comscispace.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1H NMR provides information about the number, environment, and connectivity of protons, while 13C NMR provides information about the carbon skeleton. kib.ac.cnox.ac.uk The chemical shifts and coupling constants in the NMR spectra of this compound are compared with published data to confirm its structure. kib.ac.cn 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, confirming the complete structure and stereochemistry of the molecule. kib.ac.cn

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features for this compound | Information Obtained |

|---|---|---|

| UV-Vis Spectroscopy | Absorption maxima around 220 nm and 280 nm. kib.ac.cn | Presence of the indole chromophore. solubilityofthings.com |

| Infrared (IR) Spectroscopy | Bands for O-H, C-H, C=O, C-N functional groups. kib.ac.cn | Identification of key functional groups. solubilityofthings.com |

| 1H NMR Spectroscopy | Characteristic signals for aromatic, olefinic, methoxy, and sugar protons. kib.ac.cn | Detailed information on the proton framework. ox.ac.uk |

| 13C NMR Spectroscopy | Signals corresponding to all carbon atoms in the molecule. kib.ac.cn | Information on the carbon skeleton. ox.ac.uk |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound. researchgate.net | Determination of molecular weight. rsc.org |

Compound Names Mentioned

this compound

Acetonitrile

Formic acid

Iodoplatinate

Methanol

Sulfuric acid

Challenges in Quantitative Analysis in Complex Biological Matrices

The quantitative analysis of this compound in complex biological matrices, such as plasma, serum, or tissue homogenates, presents several analytical challenges. These matrices are composed of a multitude of endogenous and exogenous substances, including proteins, lipids, salts, and other metabolites, which can significantly interfere with the accurate measurement of the target analyte.

Key challenges include:

Matrix Effects: This is one of the most significant challenges in bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Co-eluting components from the biological matrix can either suppress or enhance the ionization of this compound, leading to inaccurate and unreliable quantification. nih.gov For example, phospholipids (B1166683) in plasma are notorious for causing ion suppression. The variability of matrix effects between different samples and different individuals further complicates the development of a robust method. nih.gov

Sample Preparation and Recovery: Extracting this compound efficiently and cleanly from the biological matrix is critical. The goal is to remove interfering substances while maximizing the recovery of the analyte. gmp-compliance.org Common techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) must be carefully optimized. organomation.com Inefficient extraction can lead to low recovery and poor sensitivity, while inadequate cleanup results in significant matrix effects. gmp-compliance.orgorganomation.com The choice of extraction method depends on the physicochemical properties of this compound and the nature of the biological matrix. organomation.com

Sensitivity and Lower Limit of Quantification (LLOQ): In pharmacokinetic studies, it is often necessary to measure very low concentrations of a compound, especially at later time points after administration. frontiersin.org Developing a method with a sufficiently low LLOQ is crucial for accurately characterizing the terminal elimination phase of the drug. Achieving this sensitivity can be difficult due to matrix interference and potential analyte degradation. nih.gov

Analyte Stability: this compound may be unstable in the biological matrix or during the sample collection, storage, and preparation processes. Degradation can be caused by enzymatic activity, pH instability, or exposure to light and temperature. rrml.ro It is essential to conduct thorough stability assessments to ensure that the measured concentration reflects the actual concentration in the sample at the time of collection. gmp-compliance.org

Selectivity: The analytical method must be able to distinguish this compound from its potential metabolites or other structurally related compounds that may be present in the sample. gmp-compliance.org This is particularly important for an alkaloid that may undergo extensive metabolism in the body.

Development and Validation of Bioanalytical Methods for Research Applications

To overcome the challenges mentioned above, a rigorous process of method development and validation is required. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the state-of-the-art technique for the quantitative analysis of small molecules like this compound in biological fluids due to its high sensitivity, selectivity, and speed. measurlabs.comresearchgate.net

A typical UPLC-MS/MS method for this compound would be developed and validated according to international guidelines. rrml.ropmda.go.jp The process involves several key stages:

Method Development:

Sample Preparation: A simple and efficient protein precipitation method is often preferred for high-throughput analysis. researchgate.netresearchgate.net This typically involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. researchgate.net An internal standard (IS), a compound structurally similar to this compound, is added before precipitation to correct for variability during sample processing and analysis. nih.gov

Chromatographic Separation: A UPLC system with a C18 reversed-phase column is commonly used to separate this compound from endogenous matrix components. researchgate.netnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is optimized to achieve a sharp peak shape and a short run time. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used. The instrument is tuned to monitor specific precursor-to-product ion transitions for both this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govrsc.org

Method Validation:

Once developed, the method undergoes a full validation to ensure its reliability for research applications. rrml.ro The validation assesses several key parameters:

Selectivity: The ability to detect the analyte without interference from matrix components. gmp-compliance.org

Linearity and Range: The concentration range over which the method is accurate and precise. researchgate.net

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively. Assessed at multiple concentration levels (low, medium, and high quality control samples). gmp-compliance.org

Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the matrix on the analyte's signal. gmp-compliance.org

Stability: The stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage). nih.gov

The table below shows representative data for a hypothetical validated UPLC-MS/MS method for this compound in rat plasma.

Table 1: Accuracy and Precision of a Hypothetical UPLC-MS/MS Method for this compound

| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD %) |

|---|---|---|---|---|

| LLOQ | 2.0 | 2.1 ± 0.3 | 105.0 | 14.3 |

| Low | 5.0 | 4.8 ± 0.5 | 96.0 | 10.4 |

| Medium | 50.0 | 52.5 ± 4.1 | 105.0 | 7.8 |

| High | 400.0 | 390.0 ± 25.0 | 97.5 | 6.4 |

QC: Quality Control; LLOQ: Lower Limit of Quantification; SD: Standard Deviation; RSD: Relative Standard Deviation.

Table 2: Recovery and Matrix Effect of a Hypothetical UPLC-MS/MS Method for this compound

| QC Level | Spiked Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low | 5.0 | 88.5 | 95.2 |

| Medium | 50.0 | 91.2 | 98.6 |

| High | 400.0 | 89.8 | 96.5 |

This validated bioanalytical method can then be confidently applied to pharmacokinetic studies to generate reliable data on the absorption, distribution, metabolism, and excretion of this compound. researchgate.netnih.gov

Conclusion and Future Research Perspectives

Synthesis of Current Knowledge on Dolichantoside

This compound is a naturally occurring monoterpenoid indole (B1671886) alkaloid (MIA) glycoside. smolecule.com Structurally, it is identified as an Nβ-methylated derivative of strictosidine (B192452), the universal precursor for most MIAs. nih.govresearchgate.net The compound has been isolated from various plant species, notably within the Strychnos and Ophiorrhiza genera of the Rubiaceae family. smolecule.comishs.orgnih.govresearchgate.net Its chemical structure consists of a complex alkaloidal core linked to a glucose moiety, a feature that contributes to its solubility and biological interactions. smolecule.comtcmjc.com The absolute configuration of this compound has been established through detailed spectroscopic analysis. smolecule.com

Research has highlighted several potential biological activities. Preliminary studies suggest that this compound may possess antitumor and neuroprotective properties, which are common among related monoterpenoid indole alkaloids. smolecule.com Furthermore, investigations have demonstrated that this compound, in the presence of a specific glucosidase, exhibits significant antimycotic activity against human pathogens. researchgate.net Enzymatic studies have been a key focus, particularly its role as a substrate for glucosidases. The enzymatic hydrolysis of this compound by strictosidine glucosidase or enzymes from Strychnos mellodora has been shown to yield various downstream alkaloid products, such as 3-isocorreantine A and N(b)-methyl-21-beta-hydroxy-mayumbine, indicating its position as a key intermediate in divergent biosynthetic pathways. nih.govresearchgate.netuliege.be This existing knowledge establishes this compound as a structurally unique MIA with significant potential, warranting further investigation into its biosynthesis, mechanism of action, and therapeutic applications.

Unexplored Biosynthetic and Enzymatic Research Avenues

While the enzymatic conversion of this compound by glucosidases has been examined, its complete biosynthetic pathway remains an area ripe for exploration. The specific enzymes responsible for the key structural modifications that differentiate it from strictosidine—namely the N-methylation of the tryptamine (B22526) nitrogen—have not been fully characterized. Identifying and characterizing the specific N-methyltransferase(s) involved would provide crucial insights into the regulation and evolution of MIA pathways.

Furthermore, the timing and cellular location of the glycosylation step, catalyzed by a glucosyltransferase, are not fully understood. Research into whether glycosylation precedes or follows other structural modifications could illuminate the logic of the biosynthetic assembly line. The substrate promiscuity of enzymes in related pathways suggests that the enzymes involved in this compound biosynthesis might be capable of accepting other alkaloid precursors, an avenue that could be explored through in vitro enzymatic assays with a library of potential substrates. nih.gov The discovery of a glucosidase from Strychnos mellodora with a different substrate specificity compared to the well-known enzyme from Catharanthus roseus opens the door to discovering novel enzymes with unique catalytic properties for biotechnological applications. uliege.be Future research could focus on genome mining and transcriptomic analysis of this compound-producing plants like Ophiorrhiza trichocarpon to identify candidate genes for these unexplored enzymatic steps. researchgate.net

Potential for Mechanistic Elucidation of Biological Activities

The biological activities of this compound, including its potential antitumor and neuroprotective effects, are currently described at a phenomenological level. smolecule.com A significant opportunity exists to elucidate the precise molecular mechanisms underlying these activities. The general attribution of its effects to its alkaloid structure provides a starting point, but deeper investigation is required. smolecule.com

Future research should employ modern pharmacological and systems biology approaches. Inverse molecular docking, a computational method to screen a compound against a large database of protein structures, could identify potential protein targets and provide testable hypotheses for its mechanism of action. nih.gov Following in silico predictions, in vitro binding assays and enzyme inhibition studies could confirm these interactions. smolecule.com To understand its effects in a cellular context, transcriptomic (RNA-Seq) and proteomic analyses of cancer or neuronal cell lines treated with this compound could reveal the pathways and cellular processes it modulates. For its antimycotic activity, which is dependent on enzymatic cleavage of the glucose moiety, mechanistic studies should focus on how the resulting aglycone interacts with fungal cellular components. researchgate.net

Opportunities for Rational Design and Synthesis of Novel Analogues

The complex structure of this compound presents a rich scaffold for medicinal chemistry and the rational design of novel analogues with improved therapeutic properties. smolecule.com Advancements in synthetic organic chemistry provide the tools to create derivatives that are not accessible through natural extraction. smolecule.com

One major avenue is glycodiversification, where the glucose unit is replaced with other sugar moieties. nih.gov This can be achieved through chemo-enzymatic synthesis, utilizing glycosyltransferases that exhibit relaxed substrate specificity. Altering the sugar can profoundly impact the compound's solubility, stability, and ability to interact with biological targets. nih.gov Another approach involves modifying the alkaloid core. Structure-activity relationship (SAR) studies could be initiated by synthesizing a library of analogues with systematic modifications at various positions, such as the indole ring or the piperidine (B6355638) moiety. nih.gov These rationally designed analogues could then be screened for enhanced potency, selectivity, or improved pharmacokinetic profiles. The synthesis of simplified analogues that retain the key pharmacophore but are more synthetically accessible could also accelerate the development of new therapeutic leads. nih.gov

Advanced Analytical Strategies for Comprehensive this compound Profiling

Comprehensive profiling of this compound in complex biological and plant matrices requires the application of advanced analytical strategies. While classical methods like chromatography and basic spectroscopy have been used for its isolation and identification, modern techniques can provide much deeper insights. smolecule.com

High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, coupled with liquid chromatography (LC), would enable unambiguous identification and quantification of this compound and its metabolites in plant extracts or biological samples. Tandem mass spectrometry (LC-MS/MS) can provide detailed structural information through fragmentation analysis, facilitating the identification of novel related alkaloids. mdpi.com For absolute structural elucidation and stereochemical confirmation of new analogues, advanced nuclear magnetic resonance (NMR) techniques, including 2D-NMR (COSY, HSQC, HMBC), are indispensable. To address the challenge of separating this compound from a multitude of other closely related alkaloids in plant extracts, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power. Furthermore, developing quantitative LC-MS/MS methods using stable isotope-labeled internal standards would be crucial for accurate pharmacokinetic and metabolomic studies, allowing researchers to trace its fate in biological systems and understand its distribution within the plant. mdpi.com

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results for this compound analogs?

- Methodological Answer : Re-evaluate force field parameters in docking studies and validate with alchemical free energy calculations . Experimentally, confirm compound stability (e.g., plasma stability assays ) and purity. Cross-check with orthogonal assays (e.g., SPR vs. ITC for binding affinity) to rule out methodological artifacts .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical sourcing of plant material for this compound research?

Q. How can journals enforce reproducibility in this compound studies?

- Methodological Answer : Mandate deposition of spectral data in public databases (e.g., NPASS, HMDB) and detailed experimental protocols (e.g., reaction times, solvent grades). Adopt checklists like ARRIVE for biological studies to standardize reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.